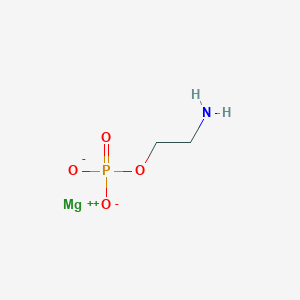

Phosphorylcolamine magnesium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphorylcolamine magnesium is a compound that belongs to the class of organic compounds known as phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphorylcolamine magnesium typically involves the reaction of phosphorylcolamine with a magnesium salt. One common method is to dissolve phosphorylcolamine in an aqueous solution and then add a magnesium salt, such as magnesium chloride, under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods can enhance the purity and yield of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Phosphorylcolamine magnesium can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Reaction with other compounds to replace one or more functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphorylcolamine oxide, while reduction may yield phosphorylcolamine alcohol .

Scientific Research Applications

Phosphorylcolamine magnesium has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in treating certain medical conditions, such as magnesium deficiency and metabolic disorders.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of phosphorylcolamine magnesium involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinase C beta type, which plays a role in various cellular processes. This inhibition can affect signal transduction pathways and cellular functions, making it a potential therapeutic agent for certain diseases .

Comparison with Similar Compounds

Phosphorylcolamine magnesium can be compared with other similar compounds, such as:

Phosphorylethanolamine: Another phosphoethanolamine compound with similar chemical properties.

Magnesium sulfate: A commonly used magnesium compound with different applications and properties.

Magnesium oxide: A magnesium compound used in various industrial and medical applications.

Uniqueness: Its ability to interact with specific molecular targets and pathways sets it apart from other magnesium compounds .

Biological Activity

Phosphorylcolamine magnesium is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is derived from phosphorylcolamine, which consists of a phosphate group linked to an amine. The presence of magnesium ions (Mg²⁺) enhances its biological activity due to magnesium's crucial role as a cofactor in various enzymatic reactions. The compound is soluble in water, allowing for effective bioavailability in biological systems.

1. Enzyme Activation

Magnesium ions are known to activate over 300 enzymes, playing a critical role in metabolic processes including protein synthesis, DNA repair, and energy production through ATP utilization. This compound may enhance these processes by providing both magnesium and phosphoryl groups necessary for enzyme activation and function .

2. Cellular Signaling

Magnesium is essential for the regulation of cellular signaling pathways. It modulates the activity of protein kinases involved in phosphorylation cascades, which are crucial for cell cycle regulation and signal transduction . The phosphoryl group from phosphorylcolamine can further influence these signaling pathways by acting as a substrate for kinases.

3. Antioxidant Activity

Research indicates that magnesium possesses antioxidant properties, potentially reducing oxidative stress within cells. This effect may be amplified by the presence of phosphorylcolamine, which can scavenge free radicals and protect cellular components from damage .

Case Study: In Vitro Effects on Osteogenesis

A study investigated the effects of magnesium-containing compounds on bone regeneration. It was found that magnesium supplementation promoted osteoblast differentiation and mineralization in vitro. The controlled release of Mg²⁺ ions from scaffolds significantly enhanced osteogenic activity, suggesting that this compound could have similar effects due to its magnesium content .

Table 1: Summary of Biological Activities of this compound

Potential Applications

The biological activities of this compound suggest several potential applications:

- Bone Regeneration : Given its role in promoting osteogenesis, it may be useful in developing biomaterials for bone repair.

- Antioxidant Supplements : Its antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.

- Enzyme Cofactor : As a source of magnesium, it could serve as a dietary supplement to support various enzymatic functions in the body.

Properties

CAS No. |

34851-96-2 |

|---|---|

Molecular Formula |

C2H6MgNO4P |

Molecular Weight |

163.35 g/mol |

IUPAC Name |

magnesium;2-aminoethyl phosphate |

InChI |

InChI=1S/C2H8NO4P.Mg/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6);/q;+2/p-2 |

InChI Key |

DIRBYEBJSXDZOC-UHFFFAOYSA-L |

Canonical SMILES |

C(COP(=O)([O-])[O-])N.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.